(2,3-Dimethoxypyridin-4-yl)methanol
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Overview
Description
(2,3-Dimethoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and a hydroxymethyl group at the 4 position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxypyridin-4-yl)methanol typically involves the reaction of 2,3-dimethoxypyridine with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxypyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Dimethoxypyridine-4-carboxylic acid.
Reduction: 2,3-Dimethoxypyridin-4-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(2,3-Dimethoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol: Similar structure with a chlorine atom at the 5 position.
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol: Similar structure with a chlorine atom at the 2 position.
Uniqueness
(2,3-Dimethoxypyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxymethyl groups allows for versatile chemical modifications and interactions .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2,3-dimethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C8H11NO3/c1-11-7-6(5-10)3-4-9-8(7)12-2/h3-4,10H,5H2,1-2H3 |
InChI Key |
WTOMEAAZZRFJFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1OC)CO |
Origin of Product |
United States |
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